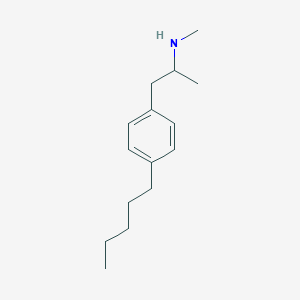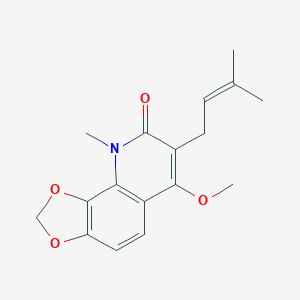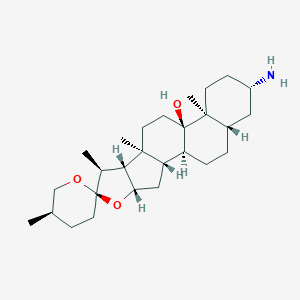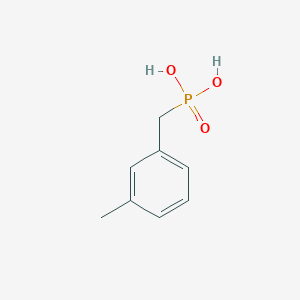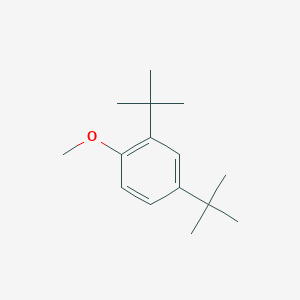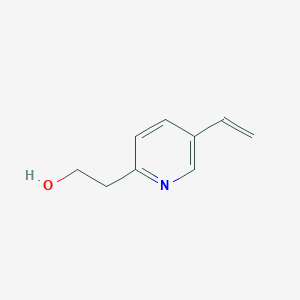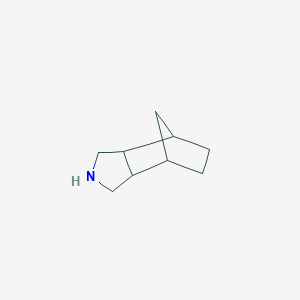![molecular formula C14H12N2 B100786 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine CAS No. 17408-32-1](/img/structure/B100786.png)
3-Methyl-2-phenylpyrazolo[1,5-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-phenylpyrazolo[1,5-a]pyridine, commonly known as MPP, is a heterocyclic compound that belongs to the pyrazolopyridine family. MPP is a versatile molecule that has been extensively used in scientific research for its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of MPP is not fully understood. However, it has been reported to interact with various biological targets, including enzymes, receptors, and ion channels. MPP has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. MPP has also been reported to interact with the cannabinoid receptor type 1 (CB1) and the transient receptor potential vanilloid type 1 (TRPV1) ion channel.
Biochemische Und Physiologische Effekte
MPP has been reported to exhibit various biochemical and physiological effects. MPP has been reported to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. MPP has also been reported to induce apoptosis, a programmed cell death, in cancer cells. MPP has been reported to exhibit anti-microbial activity against various bacterial and fungal strains. MPP has also been reported to exhibit anti-viral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).
Vorteile Und Einschränkungen Für Laborexperimente
MPP has several advantages for lab experiments, including its easy synthesis, high yield, and low cost. MPP is also stable under various conditions, making it suitable for various experimental conditions. However, MPP has some limitations, including its low solubility in water, which may limit its use in some biological assays.
Zukünftige Richtungen
MPP has potential applications in various fields, including medicinal chemistry, pharmacology, and material science. Future research directions include the synthesis of MPP derivatives with improved biological activities, the elucidation of the mechanism of action of MPP, and the development of MPP-based materials with potential applications in catalysis and sensing.
Synthesemethoden
MPP can be synthesized using various methods, including the one-pot synthesis method, microwave-assisted synthesis method, and solvent-free synthesis method. The one-pot synthesis method involves the reaction of 2-aminopyridine and 2-bromoacetophenone in the presence of a base and a solvent. The microwave-assisted synthesis method involves the reaction of 2-aminopyridine, 2-bromoacetophenone, and a base in a solvent under microwave irradiation. The solvent-free synthesis method involves the reaction of 2-aminopyridine and 2-bromoacetophenone under high-speed ball milling.
Wissenschaftliche Forschungsanwendungen
MPP has been extensively used in scientific research for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. MPP has been reported to exhibit various biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-viral activities. MPP has also been used as a building block for the synthesis of various compounds with potential biological activities.
Eigenschaften
CAS-Nummer |
17408-32-1 |
|---|---|
Produktname |
3-Methyl-2-phenylpyrazolo[1,5-a]pyridine |
Molekularformel |
C14H12N2 |
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
3-methyl-2-phenylpyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C14H12N2/c1-11-13-9-5-6-10-16(13)15-14(11)12-7-3-2-4-8-12/h2-10H,1H3 |
InChI-Schlüssel |
ORZSSAOPOAUMTL-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC=CN2N=C1C3=CC=CC=C3 |
Kanonische SMILES |
CC1=C2C=CC=CN2N=C1C3=CC=CC=C3 |
Synonyme |
3-Methyl-2-phenylpyrazolo[1,5-a]pyridine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



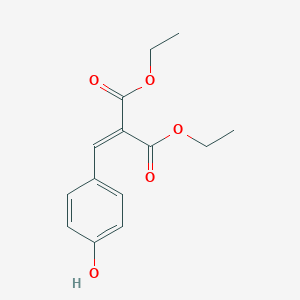
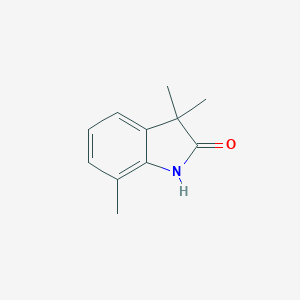
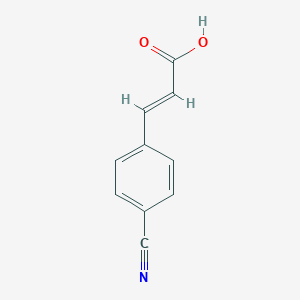
![Bicyclo[3.1.0]hexan-2-one, 1,5-di-tert-butyl-3,3-dimethyl-](/img/structure/B100709.png)
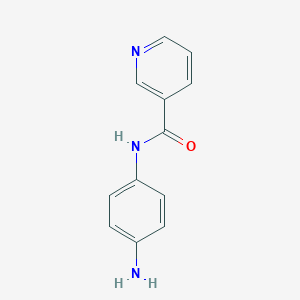
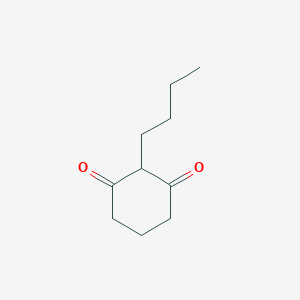
![1,3,4,6-Tetrahydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one](/img/structure/B100714.png)
